1,3-Benzodioxol-4-amine

Catalog No.
S761305
CAS No.
1668-84-4
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxol-4-amine

CAS Number

1668-84-4

Product Name

1,3-Benzodioxol-4-amine

IUPAC Name

1,3-benzodioxol-4-amine

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2

InChI Key

KQMXPHISFRKBJP-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC(=C2O1)N

Canonical SMILES

C1OC2=CC=CC(=C2O1)N
  • Organic Chemistry: Due to the presence of the amine functional group, 1,3-Benzodioxol-4-amine could be a potential building block for the synthesis of more complex organic molecules. Researchers might investigate its reactivity in various coupling reactions to create new scaffolds for drug discovery or materials science [].

  • Material Science: The aromatic ring system and amine group in 1,3-Benzodioxol-4-amine suggest potential applications in polymer chemistry. Scientists might explore its use as a monomer or co-monomer in the synthesis of novel polymers with specific properties [].

  • Medicinal Chemistry: The methylenedioxy (CH2O2) moiety present in 1,3-Benzodioxol-4-amine is also found in some biologically active compounds. Researchers might investigate this molecule for potential bioactivity, although there is no documented research available currently [, ].

1,3-Benzodioxol-4-amine is an organic compound characterized by its unique benzodioxole structure, featuring a dioxole ring fused with an amine group. Its molecular formula is C₇H₇NO₂, and it has a molecular weight of approximately 137.14 g/mol. This compound is also known by various names, including 3,4-(methylenedioxy)-aniline and 1-amino-3,4-methylenedioxybenzene . The presence of the methylenedioxy group enhances its reactivity and biological activity.

Due to its functional groups. It can undergo acylation reactions, where it reacts with acylating agents in the presence of catalysts such as Lewis acids . Additionally, it can be involved in substitution reactions leading to the formation of more complex derivatives, which are often synthesized for pharmaceutical applications .

Research indicates that 1,3-benzodioxol-4-amine exhibits significant biological activity. It has been identified as a potential auxin receptor agonist, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) . This property makes it valuable in agricultural applications, particularly in enhancing plant growth and development.

The synthesis of 1,3-benzodioxol-4-amine can be achieved through several methods:

  • Direct Amination: The compound can be synthesized by the direct amination of 1,3-benzodioxole using ammonia or amine derivatives under specific conditions.
  • Substitution Reactions: It can also be produced via substitution reactions involving benzodioxole derivatives and suitable nucleophiles .
  • Multi-step Synthesis: More complex derivatives are synthesized through multi-step processes involving intermediate compounds .

1,3-Benzodioxol-4-amine serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, its role as a plant growth regulator highlights its utility in agriculture.

Studies have focused on the interaction of 1,3-benzodioxol-4-amine with various biological targets. Its ability to act as an auxin receptor agonist suggests that it interacts with plant hormone pathways, influencing growth responses . Furthermore, ongoing research aims to elucidate its interactions at the molecular level to better understand its pharmacological potential.

1,3-Benzodioxol-4-amine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,3-BenzodioxoleDioxole ring without amineLacks amino group; primarily used as an intermediate
1,3-Benzodioxol-5-amineAmine at position 5Different biological activity profile
2-AminobenzodioxoleAmino group at position 2Varies in reactivity and applications
3-AminobenzodioxoleAmino group at position 3Different pharmacological effects

The presence of the amino group at position 4 distinguishes 1,3-benzodioxol-4-amine from other benzodioxole derivatives, contributing to its unique reactivity and biological properties.

1,3-Benzodioxol-4-amine (C7H7NO2, molecular weight: 137.14) features a methylenedioxy bridge forming a five-membered dioxole ring fused to a benzene ring, with an amino group at the 4-position. This structural arrangement confers unique reactivity patterns that have been exploited in various synthetic transformations. The compound serves as a key intermediate in the synthesis of biologically active molecules, including pharmaceutical compounds and agrochemicals.

The physical properties of 1,3-benzodioxol-4-amine include a boiling point of 256.2°C at 760 mmHg and a density of 1.332 g/cm³. From a safety perspective, the compound carries hazard statements H302-H315-H319-H335, indicating potential hazards such as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation.

Table 1: Physical and Chemical Properties of 1,3-Benzodioxol-4-amine

PropertyValue
CAS Number1668-84-4
Molecular FormulaC7H7NO2
Molecular Weight137.14
Boiling Point256.2°C at 760 mmHg
Density1.332 g/cm³
AppearanceNot specified in sources
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Flash Point117.4°C

Catalytic Reduction Techniques for Nitrobenzo[d]dioxole Precursors

The synthesis of 1,3-benzodioxol-4-amine typically involves the reduction of the corresponding nitro precursor, 4-nitrobenzo[d]dioxole. This transformation represents a critical step in the synthetic pathway, and various catalytic systems have been developed to achieve efficient and selective reduction.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) stands as one of the most widely employed catalysts for the reduction of nitro compounds to amines. This heterogeneous catalyst facilitates the reaction of hydrogen gas with the nitro group under relatively mild conditions. The nitro group in compounds like 5-fluoro-6-nitrobenzo[d]dioxole can be effectively reduced to an amino group using hydrogen gas in the presence of palladium on carbon. The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.

The mechanism of palladium-catalyzed hydrogenation involves the adsorption of both the substrate and hydrogen on the catalyst surface, followed by the stepwise addition of hydrogen to the nitro group. The reaction generally requires moderate temperatures (20-50°C) and hydrogen pressures (1-5 bar), making it amenable to laboratory-scale synthesis.

Raney Nickel Reduction Systems

Raney nickel represents another important catalyst for the reduction of nitro compounds. Described as a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, Raney nickel offers several advantages for reduction reactions. It was developed in 1926 by American engineer Murray Raney for the hydrogenation of vegetable oils and has since found widespread application in organic synthesis.

Raney nickel catalyzes the reduction of various functional groups, including nitro groups to amines. The catalyst is notable for its high activity at room temperature, stability, and large surface area (approximately 100 m² per gram of catalyst). These properties make Raney nickel particularly effective for the reduction of nitrobenzo[d]dioxole derivatives.

The reduction process using Raney nickel typically proceeds under hydrogen pressure, with the catalyst facilitating the addition of hydrogen to the nitro group. The reaction can be conducted in various solvents, including alcohols and water, providing flexibility in reaction design.

Table 2: Comparison of Catalytic Systems for Nitro Reduction

CatalystAdvantagesLimitationsReaction Conditions
Palladium on CarbonHigh selectivity, Mild conditions, Well-established methodologyCost of palladium, Potential for over-reductionH2 (1-5 bar), 20-50°C, Various solvents
Raney NickelHigh activity, Room temperature operation, Large surface areaPyrophoric when dry, Requires careful handlingH2 (1-10 bar), 20-80°C, Alcohols or water as solvents
Flow HydrogenationImproved safety, Better temperature control, Enhanced substrate-gas-catalyst interactionsRequires specialized equipment, Initial setup costsH2 (5-10 bar), Flow rate-dependent, Aqueous or organic media

Flow Hydrogenation Systems

Recent advancements in continuous flow technology have revolutionized the approach to hydrogenation reactions, including the reduction of nitrobenzo[d]dioxole derivatives. Flow-mediated hydrogenation offers numerous advantages over conventional batch processing, including increased safety due to the small dosage of hydrogen, improved temperature control, and reduced solvent volumes.

A custom-built packed-bed flow hydrogenation rig, suitable for proof-of-concept studies and low-kilogram levels of manufacture, has been designed for nitro reductions. The system consists of a hydrogen gas metered by a mass flow controller, mixed at a T-mixer with an aqueous solution of the substrate delivered by an HPLC pump. The resulting gas-liquid mixture trickles down a packed-bed column containing a catalyst such as 5% Pd/C.

In a comparative study involving the reduction of p-nitrobenzoic acid (PNBA) to p-aminobenzoic acid (PABA), complete conversion was achieved at slower liquid flow rates (0.5 or 1.0 mL/min) at both 5 and 10 bar of hydrogen pressure. When the flow rate was increased, the conversion gradually decreased, highlighting the importance of residence time optimization.

Flow hydrogenation represents a particularly promising approach for the industrial-scale production of 1,3-benzodioxol-4-amine derivatives, offering enhanced process control, safety, and scalability.

Regioselective Functionalization Strategies at the 4-Amino Position

The amino group at the 4-position of 1,3-benzodioxol-4-amine provides a versatile handle for further functionalization. Various strategies have been developed to selectively modify this position, enabling the synthesis of diverse derivatives with tailored properties.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent a powerful approach for the functionalization of aromatic amines, including 1,3-benzodioxol-4-amine. Recent advances in copper catalysis have enabled efficient C-N bond formation under mild conditions.

A notable example involves the copper-catalyzed amination of aryl bromides, where the choice of base plays a crucial role in determining the reaction selectivity. For instance, using NaOTMS as the base enables quantitative formation of N-arylated products at room temperature, while alternative bases such as K2CO3, Et3N, and DBU may result in poor conversion.

The chemoselectivity of copper-catalyzed reactions can be further controlled by the structure of the substrate and the reaction conditions. In the case of amino alcohols, the selectivity between N- and O-arylation can be modulated by the choice of base. Using NaOt-Bu as the base may favor O-arylation in certain cases, while NaOTMS can provide complete selectivity for N-arylation.

Functionalization via Halogenated Intermediates

The synthesis and functionalization of halogenated derivatives of 1,3-benzodioxol-4-amine represent important strategies for accessing a wide range of compounds. For example, 5-bromo-1,3-benzodioxol-4-amine (CAS: 401811-78-7) can be synthesized from tert-butyl (5-bromo-1,3-benzodioxol-4-yl)carbamate using trifluoroacetic acid in dichloromethane under inert atmosphere conditions.

Similarly, 7-iodobenzo[d]dioxol-4-amine can be prepared through the iodination of 1,3-benzodioxol-4-amine. The reaction typically employs iodine along with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The process proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.

These halogenated intermediates can undergo various transformations, including coupling reactions, substitutions, and metalation, providing access to a diverse array of 1,3-benzodioxol-4-amine derivatives.

Organometallic Approaches

Organometallic methodologies offer powerful tools for the functionalization of 1,3-benzodioxol derivatives. A notable example involves the conversion of 2,2-difluoro-1,3-benzodioxole via a 4-lithiated intermediate into various derivatives.

The lithiated species can be trapped by different electrophiles, including:

  • C0-electrophiles (4-toluenesulfonyl azide, fluorodimethoxyborane, iodine)
  • C1-electrophiles (carbon dioxide, N,N-dimethylformamide, formaldehyde, dimethyl sulfate)
  • C2-electrophiles (oxalic acid diesters, oxirane)
  • C3-electrophiles (oxetane)
  • Higher alkyl iodides

This approach enables the synthesis of a wide range of functionalized 1,3-benzodioxole derivatives, including carboxylic acids, aldehydes, ketones, alcohols, and amines.

Similarly, 4-metallo-2,2-difluorobenzodioxoles can serve as intermediates for the preparation of compounds like 3-(2,2-difluorobenzodioxol-4-yl)-4-cyanopyrrole. The process involves converting 2,2-difluorobenzodioxole in a solvent phase, with or without a complex-forming compound, with an organometal compound or with a metal into a 4-metallo-2,2-difluorobenzodioxole, which is then reacted without isolation with an unsaturated nitrile and an isocyanide.

Table 3: Functionalization Strategies for 1,3-Benzodioxol-4-amine

StrategyKey ReagentsProductsAdvantagesChallenges
Copper-Catalyzed CouplingCu catalyst, Base (NaOTMS, NaOt-Bu), Aryl halidesN-arylated productsMild conditions, High selectivityBase sensitivity, Substrate scope limitations
HalogenationBr2 or I2, Oxidizing agents, Acid catalysts5-bromo-1,3-benzodioxol-4-amine, 7-iodobenzo[d]dioxol-4-amineVersatile intermediates, Further functionalizationRegioselectivity control, Purification challenges
Organometallic Approachesn-BuLi, Electrophiles, Solvent systemsCarboxylic acids, Aldehydes, Ketones, Alcohols, AminesDiverse product scope, High reactivityAir/moisture sensitivity, Temperature control

Continuous Flow Reactor Optimization for Industrial-Scale Production

The industrial-scale production of 1,3-benzodioxol-4-amine and its derivatives has been significantly enhanced by the adoption of continuous flow reactor technology. This approach offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous reagents such as hydrogen gas.

Advantages of Continuous Flow Systems

Flow-mediated hydrogenation offers several advantages over conventional batch processing:

  • Increased safety due to the small dosage of hydrogen
  • Improved temperature control
  • Reduced solvent volumes
  • Enhanced substrate-gas-catalyst interactions
  • Ability to achieve stringent reaction control
  • Minimal byproduct formation, potentially eliminating purification steps

These advantages are particularly relevant for the reduction of nitrobenzodioxole derivatives to the corresponding amines, a key step in the synthesis of 1,3-benzodioxol-4-amine.

Design and Implementation of Flow Reactors

A custom-built packed-bed flow hydrogenation rig, suitable for proof-of-concept studies and low-kilogram levels of manufacture, represents a practical approach to continuous flow production. The system typically consists of:

  • A hydrogen gas source metered by a mass flow controller
  • A liquid substrate solution delivered by an HPLC pump
  • A T-mixer for combining the gas and liquid streams
  • A packed-bed column containing the catalyst
  • Temperature control systems
  • A back-pressure regulator to maintain the target pressure

For the reduction of nitro compounds, the packed-bed column may contain a catalyst such as 5% Pd/C mixed with glass beads to ensure proper flow distribution and prevent channeling.

Scale-up Considerations and Process Optimization

Scaling up continuous flow processes from laboratory to industrial scale requires careful consideration of various factors:

  • Reactor dimensions and geometry
  • Flow rates and residence times
  • Catalyst loading and distribution
  • Heat transfer and temperature control
  • Pressure management
  • Mixing efficiency
  • Material compatibility and corrosion resistance

A complementary approach involves direct scale-up to a larger packed-bed reactor capable of a throughput of up to 10 kg/week, allowing for a seamless transition from proof-of-concept to manufacturing scale.

Process optimization plays a crucial role in maximizing the efficiency and sustainability of continuous flow production. Key parameters to optimize include:

  • Flow rates: At slower liquid flow rates (0.5 or 1.0 mL/min), complete conversion of nitro compounds to amines can be achieved, while faster flow rates may result in incomplete conversion.
  • Hydrogen pressure: Operating at 5-10 bar provides a good balance between reaction rate and safety considerations.
  • Temperature: Maintaining optimal reaction temperature ensures high conversion while minimizing side reactions.
  • Catalyst loading: Optimizing the amount and distribution of catalyst in the packed bed enhances reaction efficiency and catalyst lifetime.

Table 4: Comparison of Batch vs. Continuous Flow Production of 1,3-Benzodioxol-4-amine

ParameterBatch ProcessContinuous Flow Process
SafetyLarger volumes of H2, Higher riskSmall H2 inventory, Inherently safer
Temperature ControlChallenges with exothermic reactionsEfficient heat transfer, Better control
Solvent UsageHigher volumes requiredReduced solvent consumption
Reaction ControlLimited in-process monitoringReal-time monitoring and adjustment
ScalabilityScale-up often complexLinear scale-up or numbering-up
Byproduct FormationOften more significantMinimized due to better control
Production RateIntermittentContinuous, higher throughput
Process DevelopmentWell-established protocolsRequires specialized expertise

Role of the 1,3-Benzodioxole Moiety in Bioactive Compound Design

The 1,3-benzodioxole moiety, characterized by a fused benzene ring and 1,3-dioxole group, confers unique physicochemical properties that enhance drug-likeness. Its electron-rich aromatic system facilitates π-π stacking interactions with biological targets, while the methylenedioxy bridge improves metabolic stability by shielding reactive sites from oxidative degradation [2] [3]. Fluorinated derivatives, such as difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide, demonstrate enhanced binding affinity to proteins like CFTR in cystic fibrosis therapies, attributed to fluorine’s electronegativity and lipophilicity [2].

In anticancer applications, benzodioxole-containing hybrids exhibit dual mechanisms: intercalation into DNA and inhibition of tubulin polymerization. For instance, morpholinyl Mannich base derivatives mimicking podophyllotoxin’s trimethoxybenzene ring disrupt microtubule dynamics by binding to the colchicine site of tubulin [6]. The rigidity of the benzodioxole core also optimizes steric complementarity with hydrophobic enzyme pockets, as seen in cyclooxygenase (COX) inhibitors where substitution patterns dictate isoform selectivity [3].

Table 1: Bioactive Benzodioxole Derivatives and Their Targets

Compound ClassTarget ProteinKey Interaction Mechanism
Fluorinated BenzodioxoleCFTRChaperone-mediated folding
Morpholinyl Mannich BaseTubulinColchicine site inhibition
Diaryl Ether AnaloguesCOX-2Hydrophobic pocket binding

Electronic and Steric Effects of Substituents on Antifungal Potency

Substituents on the benzodioxole scaffold critically influence antifungal activity by modulating electron density and steric bulk. Halogenation at the 5-position (e.g., Cl, Br) enhances electrophilicity, improving interactions with fungal cytochrome P450 enzymes like CYP51. For example, 3-(benzo[d] [3]dioxol-5-yl)-N-benzylpropanamide derivatives reduce fluconazole resistance in Candida albicans by lowering the IC50 of fluconazole from 128.0 µg/mL to 0.125–0.25 µg/mL [4]. Ortho-substituents on the benzyl group introduce steric hindrance, which fine-tunes binding to fungal cell membrane ergosterol biosynthesis enzymes.

Comparative studies of methoxy-substituted analogs reveal that 2',4'-dimethoxy configurations maximize antifungal synergy, while 3',4',5'-trimethoxy substitutions diminish activity due to excessive bulk [6]. Electronic effects further dictate redox potential; electron-withdrawing groups (e.g., nitro) increase oxidative stress in fungal cells, whereas electron-donating groups (e.g., methyl) enhance membrane permeability [3].

Table 2: Substituent Effects on Antifungal Activity

Substituent PositionElectronic NatureAntifungal EC50 (µg/mL)
5-ClWithdrawing0.12
5-BrWithdrawing0.15
2',4'-OCH3Donating0.08
3',4',5'-OCH3Donating1.45

Comparative Analysis of 4-Aminoquinoline Hybrid Architectures

4-Aminoquinoline hybrids incorporating the 1,3-benzodioxole moiety exhibit enhanced antimalarial potency against chloroquine-resistant Plasmodium falciparum. Biaryl derivatives at the 7-position of the quinoline ring, such as 7-(4-fluorophenyl)-4-aminoquinoline, achieve IC50 values of 8.2 nM against the K1 strain, outperforming diaryl ether and alkylaryl analogs [5]. The benzodioxole group’s planar geometry facilitates intercalation into parasitic DNA, while its electron-donating properties stabilize hemozoin inhibition.

In contrast, diaryl ether hybrids suffer from metabolic instability due to ether bond cleavage, reducing their in vivo efficacy. Alkylaryl variants, though lipophilic, exhibit off-target cytotoxicity in mammalian cells (selectivity index <10) [5]. Molecular dynamics simulations indicate that biaryl-quinoline hybrids maintain optimal van der Waals contacts with the PfCRT transporter, a key mediator of drug resistance.

Table 3: Pharmacological Profiles of 4-Aminoquinoline Hybrids

Hybrid TypeIC50 (K1 Strain)Selectivity IndexLogP
Biaryl8.2 nM853.1
Diaryl Ether32 nM452.8
Alkylaryl56 nM94.2

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

1,3-BENZODIOXOL-4-AMINE

Dates

Last modified: 08-15-2023

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